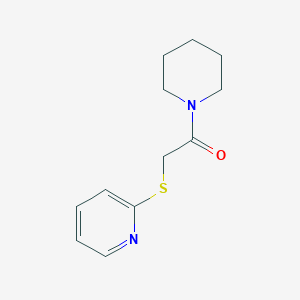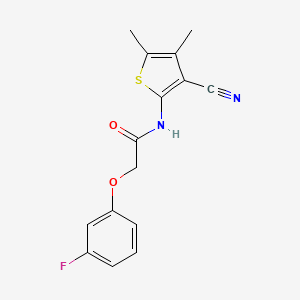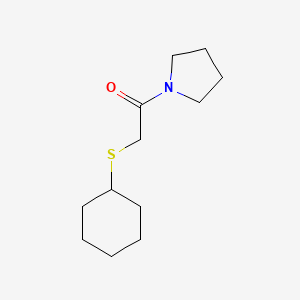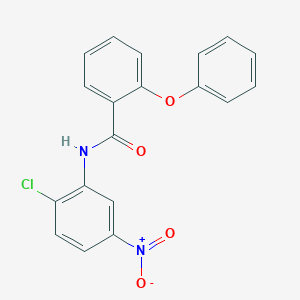
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is also known as PPS and has a unique molecular structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of PPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. PPS has been shown to inhibit the activity of the enzyme p38 MAPK, which is involved in the regulation of cell growth and differentiation. Additionally, PPS has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
PPS has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. In cancer cells, PPS has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell viability and proliferation. Additionally, PPS has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in the metastasis of cancer.
実験室実験の利点と制限
The advantages of using PPS in lab experiments include its high potency and selectivity towards cancer cells, making it a promising candidate for the development of targeted cancer therapies. However, the limitations of using PPS in lab experiments include its low solubility in water, which can make it difficult to dissolve and administer in experiments.
将来の方向性
There are several future directions for the study of PPS, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the optimization of its pharmacological properties for clinical use. Additionally, further research is needed to explore the potential applications of PPS in other scientific fields, such as materials science and nanotechnology.
In conclusion, 1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique molecular structure and pharmacological properties make it a promising candidate for drug development, particularly in the field of cancer therapy. Further research is needed to fully understand its mechanisms of action and optimize its pharmacological properties for clinical use.
合成法
The synthesis of 1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone involves a multi-step process that starts with the reaction of 2-bromopyridine with piperidine in the presence of a base. The resulting intermediate is then treated with thioacetic acid, followed by oxidation with hydrogen peroxide to obtain the final product.
科学的研究の応用
PPS has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, PPS has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, PPS has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the development of drugs for the treatment of various diseases.
特性
IUPAC Name |
1-piperidin-1-yl-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12(14-8-4-1-5-9-14)10-16-11-6-2-3-7-13-11/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKQMMLMJWLGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-2-pyridin-2-ylsulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)


![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)

![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
